
1-Azido-2-bromoethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azido-2-bromoethane is an organic compound with the molecular formula C₂H₄BrN₃. It is a member of the alkyl azides family, known for their high reactivity and ability to undergo a wide range of chemical reactions. This compound is of significant interest in organic synthesis and research due to its unique chemical properties and reactivity .
Wirkmechanismus
Target of Action
1-Azido-2-bromoethane is a unique compound with a distinctive combination of functional groups . The structure of this compound consists of an azide group (-N3) and a bromine atom (-Br), indicating potential reactivity in various organic reactions .
Mode of Action
The azide group in this compound is highly reactive, and the bromine atom is a good leaving group . In the presence of appropriate conditions, other nucleophiles can replace the azide group, forming new compounds . On similar treatment, activated α-azido bromide such as 1,2-diphenyl-1-azido-2-bromoethane undergoes E2-type β-elimination to give the corresponding olefin as the sole product .
Biochemische Analyse
Biochemical Properties
1-Azido-2-bromoethane exhibits high reactivity in chemical reactions due to the presence of the azide and bromine groups . The azide group is a highly active functional group that can participate in various chemical reactions . For instance, it can act as a good leaving group in nucleophilic substitution reactions . The bromine atom, being a halogen, has strong reactivity .
Molecular Mechanism
The molecular mechanism of this compound is largely dependent on its reactivity. The azide group can participate in various nucleophilic substitution reactions, such as the Staudinger reaction, which involves the addition of azides to alkenes or alkynes . This reaction could be used to introduce additional functionality or to build larger molecular frameworks .
Vorbereitungsmethoden
1-Azido-2-bromoethane can be synthesized through several methods. One common synthetic route involves the reaction of 2-bromoethylamine hydrobromide with sodium azide in water. This reaction typically yields a high purity product . The general reaction conditions include:
Reactants: 2-bromoethylamine hydrobromide and sodium azide
Solvent: Water
Temperature: Room temperature
Yield: Approximately 99%
Analyse Chemischer Reaktionen
1-Azido-2-bromoethane undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different substituted products.
Elimination Reactions: Under certain conditions, such as treatment with sodium hydrogentelluride, this compound can undergo E2-type β-elimination to yield olefins.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
Sodium hydrogentelluride: For elimination reactions
Lithium aluminum hydride: For reduction reactions
The major products formed from these reactions depend on the specific conditions and reagents used. For example, elimination reactions typically yield olefins, while reduction reactions produce amines.
Wissenschaftliche Forschungsanwendungen
1-Azido-2-bromoethane has several applications in scientific research, particularly in organic synthesis and reaction mechanism studies. Some notable applications include:
Organic Synthesis: It is used in the asymmetric haloazidation of α,β-unsaturated ketones, which is crucial for introducing azide groups into organic compounds.
Drug Discovery: The compound’s ability to construct organic azides with two vicinal stereocenters makes it valuable in drug discovery and material science.
Vergleich Mit ähnlichen Verbindungen
1-Azido-2-bromoethane can be compared with other similar compounds, such as:
1,2-Diphenyl-1-azido-2-bromoethane: Undergoes E2-type β-elimination to yield olefins.
2-Azido-1,3-dimethylimidazolinium hexafluorophosphate: Another azido compound with different reactivity and applications.
The uniqueness of this compound lies in its specific reactivity and the types of reactions it can undergo, making it a valuable compound in organic synthesis and research.
Eigenschaften
IUPAC Name |
1-azido-2-bromoethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4BrN3/c3-1-2-5-6-4/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVZAQVHFWFYTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B2706171.png)
![1-acetyl-N-[(4-fluorophenyl)methyl]azetidine-3-carboxamide](/img/structure/B2706172.png)
![4-Bromo-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B2706173.png)
![N-(2-CHLOROPHENYL)-2-(3,4-DIMETHYLPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2706175.png)
![2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2706177.png)
![N,N-dibenzyl-2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2706179.png)
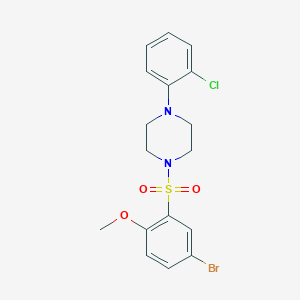
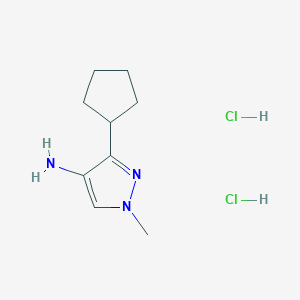
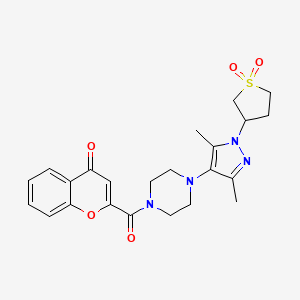
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B2706189.png)
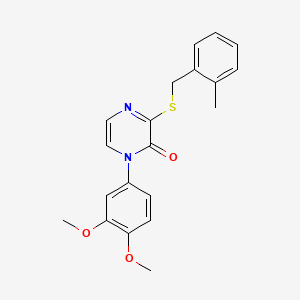
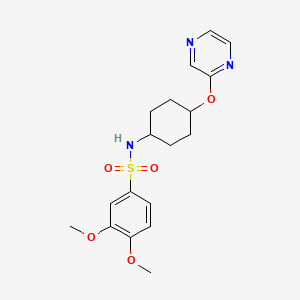

![N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2706194.png)
